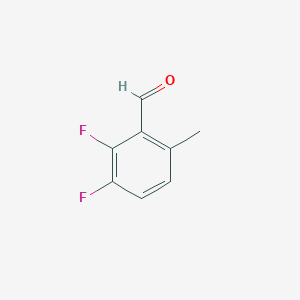

2,3-Difluoro-6-methylbenzaldehyde

説明

2,3-Difluoro-6-methylbenzaldehyde is a fluorinated aromatic aldehyde with potential applications in organic synthesis and material science. While the specific compound is not directly synthesized or analyzed in the provided papers, related fluorinated benzaldehydes and their derivatives are frequently used as intermediates in the synthesis of more complex molecules due to their reactivity and the electronic effects of the fluorine atoms.

Synthesis Analysis

The synthesis of fluorinated benzaldehydes is often achieved through nucleophilic aromatic substitution reactions. For instance, a practical process for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes from pentafluorobenzaldehyde has been developed, demonstrating the feasibility of introducing various substituents into the benzaldehyde core . Similarly, the synthesis of 2,3,4,5,6-pentaphenylbenzaldehyde involves the addition of tetraphenylcyclopenta-2,4-dien-1-one to an ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis . These methods highlight the diverse strategies available for constructing fluorinated benzaldehydes and their derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated benzaldehydes is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For example, the study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, a derivative of pentafluorobenzaldehyde, involved high-resolution mass spectroscopy and NMR spectroscopy to characterize its structure . The electronic properties of such molecules are often studied using ab initio quantum theory and density functional methods, providing insights into their reactivity and potential applications.

Chemical Reactions Analysis

Fluorinated benzaldehydes participate in various chemical reactions, including condensation reactions to form complex heterocyclic compounds. For instance, 2-acetylaminobenzaldehyde was used to synthesize dibenzo[b,h][1,6]naphthyridines, which exhibit strong fluorescence and can intercalate into double-stranded DNA . Another example is the unexpected cascade reaction of 2-aminobenzaldehydes with primary amines catalyzed by scandium pentafluorobenzoate, leading to the formation of ring-fused aminals . These reactions demonstrate the versatility of fluorinated benzaldehydes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzaldehydes are influenced by the presence of fluorine atoms. The study of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole revealed insights into the electrostatic properties of the molecule, with natural bond order calculations helping to rationalize the direction of its dipole moment . Additionally, the synthesis of 2-hydroxy-6-methylbenzaldehyde, a related compound, involved steps to protect reactive sites and control the formylation reaction, indicating the importance of understanding the reactivity of different positions on the benzaldehyde ring .

科学的研究の応用

Selective Conversion of Bioethanol to Chemicals

Moteki, Rowley, and Flaherty (2016) in their study published in ACS Catalysis, explored the formation of methylbenzaldehydes, including 2,3-difluoro-6-methylbenzaldehyde, through self-terminated cascade reactions. These reactions involve sequential aldol condensations and dehydrocyclization, providing a pathway for converting bioethanol into valuable chemicals, including this compound (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

Preparation Methods for Related Chemicals

Daniewski et al. (2002) developed methods for preparing related chemical compounds, demonstrating the significance of different synthesis approaches that could be applicable to this compound as well (A. Daniewski, Wen Liu, Kurt Püntener, M. Scalone, 2002).

Reaction Mechanism Studies

Yusuf and Nasution (2022) conducted an ab initio study on the acetalization of 2-methylbenzaldehyde, a reaction type that could provide insights into the chemical behavior and potential applications of this compound (M. Yusuf, Ahmad Kamil Nasution, 2022).

Catalytic Oxidation Studies

Jiang-Ping Wu et al. (2016) discussed the catalytic oxidation of benzyl alcohols to aromatic aldehydes in water, a process that might be relevant for understanding the reactions involving this compound (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).

Fluorescent pH Sensor Development

Saha et al. (2011) developed a highly selective fluorescent pH sensor using a compound structurally related to this compound, indicating potential applications in biological and chemical sensing (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011).

Synthesis of Fluorinated Analogues for Anticancer Activity

Lawrence et al. (2003) synthesized fluorinated benzaldehydes and explored their potential in anticancer applications. This research demonstrates the relevance of fluorinated benzaldehydes, including this compound, in medicinal chemistry (N. Lawrence, L. Hepworth, D. Rennison, A. McGown, J. Hadfield, 2003).

Sensing Properties of Quinoline Based Isomers

Hazra et al. (2018) explored the fluorescence sensing properties of compounds structurally related to this compound. Their research could provide insights into potential sensing and detection applications of this compound (Ananta Hazra, Ankita Roy, Abhishek Mukherjee, G. Maiti, P. Roy, 2018).

特性

IUPAC Name |

2,3-difluoro-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHQFSYRNHHSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)